1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane is a halogenated cyclopropane derivative. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with bromine atoms and a propan-2-ylidene group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane can be achieved through several methods:
Chemical Reactions Analysis
1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane undergoes various chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form different cyclopropane derivatives.
Oxidation Reactions: Oxidizing agents can convert the compound into various oxidized products.
Common reagents used in these reactions include nucleophiles for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation.
Scientific Research Applications
1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane is used in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical transformations.
Comparison with Similar Compounds
1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane can be compared with other halogenated cyclopropane derivatives:
1,1-Dibromo-2,2-diethyl-3,3-dimethylcyclopropane: This compound has similar reactivity but different substituents, leading to variations in its chemical behavior.
1,3-Dibromo-2,2-dimethylpropane: Another similar compound with different bromine positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
1123-47-3 |
---|---|
Molecular Formula |
C8H12Br2 |
Molecular Weight |
267.99 g/mol |
IUPAC Name |
1,1-dibromo-2,2-dimethyl-3-propan-2-ylidenecyclopropane |
InChI |
InChI=1S/C8H12Br2/c1-5(2)6-7(3,4)8(6,9)10/h1-4H3 |
InChI Key |
SIKJYNDJPOBQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(C1(Br)Br)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.